molecular formula C17H22N2O4S2 B10962204 4-(2-methylpropyl)-N-[4-(methylsulfamoyl)phenyl]benzenesulfonamide

4-(2-methylpropyl)-N-[4-(methylsulfamoyl)phenyl]benzenesulfonamide

Cat. No.: B10962204
M. Wt: 382.5 g/mol
InChI Key: MBWDXQIDFWIBCR-UHFFFAOYSA-N
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Description

4-(2-METHYLPROPYL)-N-[4-(METHYLSULFAMOYL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzene ring substituted with a methylpropyl group and a methylsulfamoyl phenyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-METHYLPROPYL)-N-[4-(METHYLSULFAMOYL)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds The process begins with the preparation of the benzene ring substituted with the methylpropyl group

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-METHYLPROPYL)-N-[4-(METHYLSULFAMOYL)PHENYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2-METHYLPROPYL)-N-[4-(METHYLSULFAMOYL)PHENYL]BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-METHYLPROPYL)-N-[4-(METHYLSULFAMOYL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides such as sulfathiazole and sulfadiazine, which also possess antibacterial properties. These compounds share a common sulfonamide group but differ in their substituents, leading to variations in their chemical and biological properties .

Uniqueness

4-(2-METHYLPROPYL)-N-[4-(METHYLSULFAMOYL)PHENYL]BENZENE-1-SULFONAMIDE is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. Its structure allows for targeted interactions with specific enzymes, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H22N2O4S2

Molecular Weight

382.5 g/mol

IUPAC Name

4-(2-methylpropyl)-N-[4-(methylsulfamoyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C17H22N2O4S2/c1-13(2)12-14-4-8-17(9-5-14)25(22,23)19-15-6-10-16(11-7-15)24(20,21)18-3/h4-11,13,18-19H,12H2,1-3H3

InChI Key

MBWDXQIDFWIBCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC

Origin of Product

United States

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